molecular formula C22H24ClN3O3 B2989578 1-(4-chlorophenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one CAS No. 899971-30-3

1-(4-chlorophenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one

Número de catálogo: B2989578
Número CAS: 899971-30-3
Peso molecular: 413.9
Clave InChI: HLOJKYMHJZKXGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(4-Chlorophenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one is a pyrazinone derivative characterized by a 6-membered nitrogen-containing heterocycle. The compound features a 4-chlorophenyl group at the 1-position and a phenethylamine moiety substituted with 3,4-diethoxy groups at the 3-position. Pyrazinones are recognized for their diverse pharmacological activities, including antifungal, anticancer, and metabolic modulation properties . The 4-chlorophenyl substituent is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and receptor binding .

Propiedades

IUPAC Name

1-(4-chlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-3-28-19-10-5-16(15-20(19)29-4-2)11-12-24-21-22(27)26(14-13-25-21)18-8-6-17(23)7-9-18/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOJKYMHJZKXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(4-chlorophenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C19H22ClN3O2
  • Molecular Weight : 357.85 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Tyrosine Kinases : The compound has been shown to inhibit specific tyrosine kinases, which play crucial roles in cellular signaling pathways related to cell proliferation and survival.
  • Angiogenesis Regulation : It is involved in the regulation of angiogenesis through modulation of vascular endothelial growth factor (VEGF) signaling pathways, which are critical in tumor growth and metastasis.

Biological Activity Overview

Activity TypeDescriptionReference
Anticancer Activity Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.
Neuroprotective Effects Provides protection against oxidative stress in neuronal cells.
Cardiovascular Effects Influences vascular smooth muscle cell proliferation and migration.

Case Study 1: Anticancer Properties

A study conducted on the effects of 1-(4-chlorophenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. This suggests its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Anti-inflammatory Mechanism

In another study, the compound was evaluated for its anti-inflammatory properties using a murine model of acute inflammation. Results indicated a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound, suggesting it may serve as a novel anti-inflammatory agent.

Case Study 3: Neuroprotection

Research has also highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies using primary neuronal cultures showed that treatment with the compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Antifungal Activity

  • TRI (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline and PYR 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (): Both TRI and PYR share structural similarities with the target compound, including para-substituted aromatic rings and N-heterocycles. PYR specifically contains a 4-chlorophenyl group, similar to the target compound, but differs in its pyridinone core and additional methyl substituents. TRI utilizes a triazine scaffold instead of pyrazinone. Both compounds exhibit antifungal activity against C. albicans, suggesting that the 4-chlorophenyl group and N-heterocycle are critical for antifungal efficacy .
Compound Core Structure Substituents Activity
Target Compound Pyrazin-2(1H)-one 1-(4-ClPh), 3-(3,4-diethoxy-phenethyl) Undisclosed
PYR () Pyridin-2(1H)-one 1-(4-ClPh), 4-(4-ClPh-NH), 3,6-diMe Antifungal (C. albicans)
TRI () Triazine 4,6-diOMe, vinyl-methoxyaniline Antifungal (C. albicans)

Substituted Pyrazinones with Therapeutic Potential

  • 3-(4-Chlorophenyl)-1-ethylpyrazin-2(1H)-one (): This analogue shares the 4-chlorophenyl group but has an ethyl group at the 1-position instead of the diethoxyphenethylamine. It is part of a series of arylpyrazinones developed as insulin secretion stimulators for diabetes treatment. The absence of the amino-phenethyl side chain likely reduces steric hindrance, favoring interaction with metabolic targets .
  • 1-(3-Chloro-4-methylphenyl)-3-{[(2-methoxyphenyl)methyl]amino}pyrazin-2(1H)-one (): This compound replaces the 4-chlorophenyl with a 3-chloro-4-methylphenyl group and introduces a 2-methoxybenzylamino substituent. Its physicochemical properties (logP = 3.15, PSA = 42.93 Ų) suggest moderate lipophilicity and hydrogen-bonding capacity, comparable to the target compound. However, the meta-chloro substitution may alter receptor selectivity .
Compound Molecular Weight logP Polar Surface Area (Ų) Therapeutic Use
Target Compound ~435 (estimated) ~3.5* ~60* Undisclosed
3-(4-ClPh)-1-ethylpyrazinone 263.7 2.8 46.2 Diabetes
Compound from 355.82 3.15 42.93 Undisclosed

*Estimated based on structural similarity.

Nitropyrazinone Derivatives ()

Several nitropyrazinones, such as 5-(4-Chlorophenyl)-1-methyl-3-nitropyrazin-2(1H)-one (5c), were synthesized via site-selective C–H nitration.

Anticancer Pyrazino-Pyrazinones

  • Onatasertib (CC-223) (): A potent mTOR inhibitor with a dihydropyrazino-pyrazinone core. Structural differences include a trans-4-methoxycyclohexyl group and a hydroxypyridinyl substituent. The larger, rigid substituents in CC-223 enhance kinase selectivity, illustrating how pyrazinone modifications can tailor molecules for specific targets (e.g., mTOR vs. metabolic enzymes) .

Key Research Findings and Implications

  • Substituent Effects : The 4-chlorophenyl group is a conserved feature in antifungal and metabolic modulators, while side-chain variations (e.g., diethoxyphenethyl vs. ethyl) dictate target specificity .
  • Bioactivity Trends: Amino-substituted pyrazinones (e.g., target compound) may favor receptor-mediated activities, whereas nitro derivatives prioritize stability .

Q & A

Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one, and what analytical techniques are critical for confirming its structure?

The compound is typically synthesized via multi-step reactions involving condensation and nucleophilic substitution. For example, analogous pyrazinone derivatives are synthesized using Claisen-Schmidt-like condensation between acetophenone derivatives and aldehydes, followed by amination . Critical characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and hydrogen environments. For example, aromatic protons in the 4-chlorophenyl group appear as distinct doublets in the 7.5–8.0 ppm range .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–C bond lengths averaging 1.39 Å in pyrazinone cores) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% purity threshold for research-grade material) .

Q. How can researchers optimize the yield of this compound during synthesis?

Yield optimization requires systematic variation of reaction parameters:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) for condensation steps to enhance reaction efficiency .
  • Temperature control : Maintaining 60–80°C during amination to balance reaction rate and byproduct formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What are the key spectral characteristics (NMR, IR) used to identify this compound?

Key spectral markers include:

  • ¹H NMR : A singlet at δ 2.8–3.2 ppm for the pyrazinone NH group and a triplet at δ 4.2–4.5 ppm for ethoxy (–OCH₂CH₃) protons .
  • ¹³C NMR : A carbonyl signal at ~165 ppm for the pyrazinone C=O group .
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–N stretch) .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .
  • Waste disposal : Neutralize acidic/basic residues before disposal per institutional guidelines .

Advanced Research Questions

Q. What methodological approaches are recommended for studying the compound's reactivity under varying pH and temperature conditions?

Use a split-plot experimental design :

  • Independent variables : pH (3–10), temperature (25–80°C).
  • Dependent variables : Reaction rate, degradation products (monitored via LC-MS).
  • Replicates : Minimum of four replicates per condition to ensure statistical validity .

Q. How can contradictory data regarding the compound's solubility in different solvents be systematically resolved?

  • Standardized protocols : Use USP/Ph.Eur. solubility criteria (e.g., shake-flask method at 25°C) .
  • Comparative analysis : Cross-validate results using UV-Vis spectroscopy (λmax ~270 nm for pyrazinone) and gravimetric analysis .
  • Statistical tools : Apply ANOVA to identify outliers and assess inter-laboratory variability .

Q. What strategies are effective in elucidating the compound's mechanism of action in biological systems?

  • In vitro assays : Dose-response studies (e.g., IC₅₀ determination) in enzyme inhibition models .
  • Molecular docking : Validate interactions with target proteins (e.g., kinase domains) using crystal structure data (PDB IDs) .
  • Metabolite profiling : Identify oxidative metabolites via high-resolution mass spectrometry (HRMS) .

Q. How can computational modeling complement experimental studies in predicting the compound's interactions with biological targets?

  • Molecular dynamics (MD) simulations : Predict binding stability using force fields (e.g., AMBER) and X-ray-derived ligand conformations .
  • Quantum mechanical (QM) calculations : Analyze electron density maps to identify reactive sites (e.g., pyrazinone carbonyl as a hydrogen bond acceptor) .
  • Machine learning : Train models on existing bioactivity data to predict ADMET properties .

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